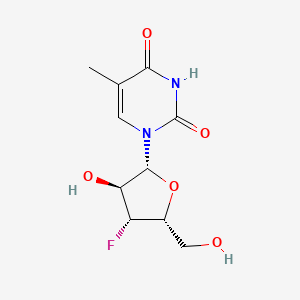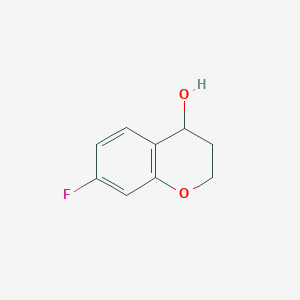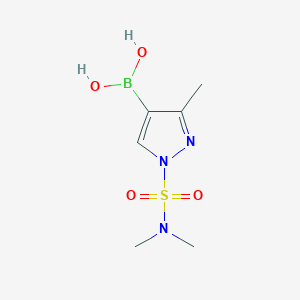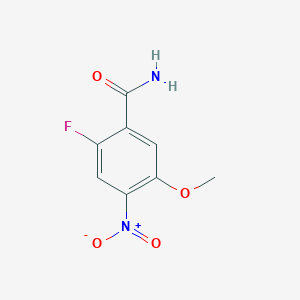
N-(2,2,2-trifluoroethyl)cyclohexanamine
Overview
Description
N-(2,2,2-trifluoroethyl)cyclohexanamine is a chemical compound with the molecular formula C8H14F3N and a molecular weight of 181.2 g/mol . It is characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with a trifluoroethyl group. This compound is primarily used for research and development purposes .
Preparation Methods
The synthesis of N-(2,2,2-trifluoroethyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
N-(2,2,2-trifluoroethyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)cyclohexanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is used in the study of biological systems to understand the effects of trifluoromethyl groups on biological activity. It can be used to modify peptides and proteins to study their interactions with biological targets.
Medicine: this compound is investigated for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)cyclohexanamine involves its interaction with molecular targets through the trifluoromethyl group. This group can form strong hydrogen bonds and van der Waals interactions with biological molecules, leading to changes in their conformation and activity. The compound can modulate the activity of enzymes, receptors, and other proteins by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)cyclohexanamine can be compared with other similar compounds such as:
Cyclohexanamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(2,2,2-trifluoroethyl)aniline: Contains an aromatic ring instead of a cyclohexane ring, leading to different reactivity and applications.
N-(2,2,2-trifluoroethyl)methylamine: Has a simpler structure with a methyl group instead of a cyclohexane ring, affecting its chemical behavior and uses.
This compound stands out due to the presence of both the cyclohexane ring and the trifluoromethyl group, which confer unique properties and make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h7,12H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPBZDWGNBFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(trifluoromethyl)phenyl]Pyrrolidine](/img/structure/B3302476.png)





![(1S,2S,4R,6R,8S,9S,11S,12R,13S)-12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-pyridin-3-yl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B3302526.png)



![2-([2,2'-Bipyridin]-5-yl)acetic acid](/img/structure/B3302568.png)



